molecular formula C9H14N2O2S B13981701 N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B13981701
M. Wt: 214.29 g/mol
InChI Key: WXJFNVZGMPWCII-UHFFFAOYSA-N
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Description

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-5-methylphenyl)sulfonylalanine
  • N-Methyl-N-(4-methylphenyl)sulfonylalanine
  • N-Ethyl-N-(4-methylphenyl)sulfonylalanine
  • N-(5-Chloro-4-methyl-2-nitrophenyl)sulfonylalanine
  • N-(3-Chloro-4-methylphenyl)sulfonylalanine

Uniqueness

N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide stands out due to its specific substitution pattern on the aromatic ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-(2-amino-5-methylphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)9(6-7)11(2)14(3,12)13/h4-6H,10H2,1-3H3

InChI Key

WXJFNVZGMPWCII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)N(C)S(=O)(=O)C

Origin of Product

United States

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